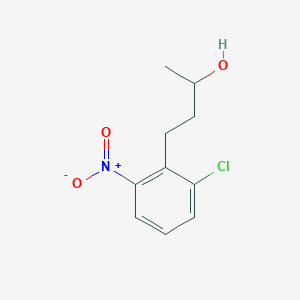
6-(Methoxymethyl)-2,2-dimethylmorpholine
Descripción general
Descripción
The compound “6-(Methoxymethyl)-2,2-dimethylmorpholine” is likely an organic compound containing a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon in the ring. The “6-(Methoxymethyl)” suggests that a methoxymethyl group is attached to the sixth carbon in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring provides a rigid, planar structure, while the methyl and methoxymethyl groups may add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The morpholine ring may participate in reactions typical of ethers and amines, while the methyl and methoxymethyl groups could be involved in reactions typical of alkanes and ethers, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the nonpolar methyl groups could affect its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Related Compounds : Studies on the synthesis of related compounds, such as 2-Bromo-6-methoxynaphthalene, highlight the importance of such chemicals in preparing non-steroidal anti-inflammatory agents. This research underscores the quest for new methylating reagents due to environmental and toxicological concerns associated with traditional reagents, showcasing the ongoing efforts to find safer alternatives for chemical synthesis (Xu & He, 2010).
Chemical Analysis and Molecular Structure : Investigations into the molecular structure, vibrational analysis, and thermodynamic properties of morpholine derivatives are crucial for understanding their chemical behavior and potential applications in materials science. These studies often involve quantum chemical calculations and spectroscopic analysis to elucidate the properties of such compounds (Medetalibeyoğlu et al., 2019).
Environmental Applications : Research on the use of low-cost biosorbents for removing pesticides from wastewater highlights the environmental applications of certain chemicals. These studies demonstrate the potential for using agro-industrial by-products as effective adsorbents for pollutant removal, contributing to the development of sustainable water treatment technologies (Boudesocque et al., 2008).
Biocompatible Polymers : The synthesis of well-defined biocompatible block copolymers using atom transfer radical polymerization showcases the applications of specific chemical reagents in creating materials suitable for biomedical applications. Such research is pivotal for the development of polymers with specific properties, including biocompatibility, which can be used in various medical devices and drug delivery systems (Ma et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(methoxymethyl)-2,2-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWSVQLLPTBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)-2,2-dimethylmorpholine | |
CAS RN |
1481252-51-0 | |
| Record name | 6-(methoxymethyl)-2,2-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)
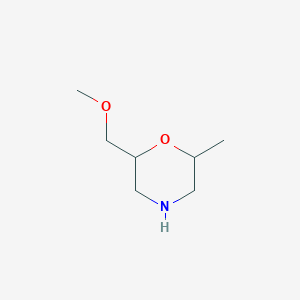
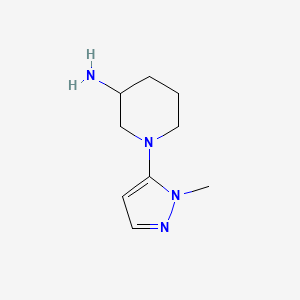
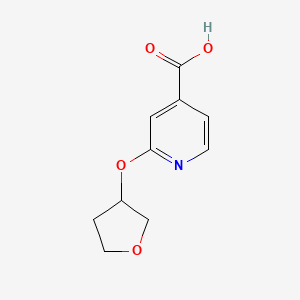
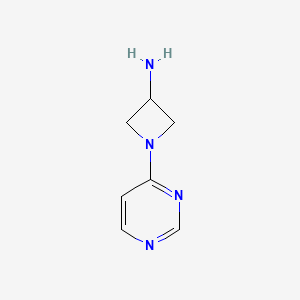
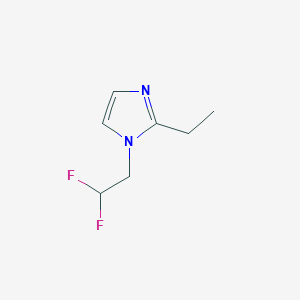

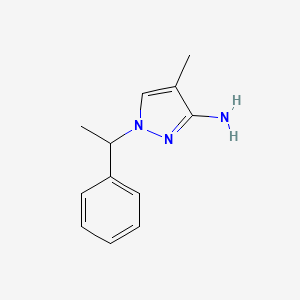
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)


